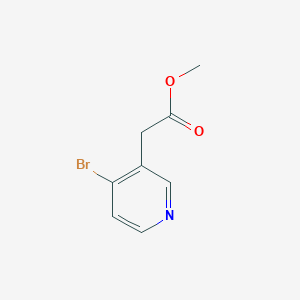![molecular formula C21H23N3O4 B13110005 methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)
methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its biological activity and is used in various scientific research applications.
準備方法
The synthesis of methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
化学反応の分析
Methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. It is used in the study of signaling pathways, cytoskeleton, and integrin . In medicine, it has potential applications in the development of new therapeutic agents due to its biological activity. In chemistry, it is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with integrin signaling pathways .
類似化合物との比較
Methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate is unique due to its specific structure and biological activity. Similar compounds include other derivatives of pyrrolidin-3-yl acetic acid, such as 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxo-3-pyrrolidinyl]acetic acid methyl ester . These compounds share similar chemical properties but differ in their specific biological activities and applications.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C21H23N3O4/c1-27-19(25)11-16-10-17(24-21(16)26)12-28-18-8-6-14(7-9-18)13-2-4-15(5-3-13)20(22)23/h2-9,16-17H,10-12H2,1H3,(H3,22,23)(H,24,26)/t16-,17-/m0/s1 |
InChIキー |
UHYITUGSXYQQEV-IRXDYDNUSA-N |
異性体SMILES |
COC(=O)C[C@@H]1C[C@H](NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N |
正規SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)





![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)






